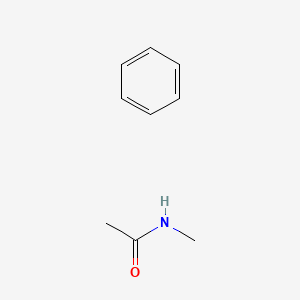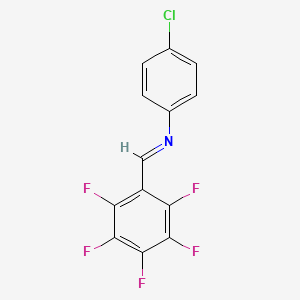![molecular formula C10H14O3S B14365431 [3-(Methanesulfonyl)propoxy]benzene CAS No. 90183-65-6](/img/structure/B14365431.png)
[3-(Methanesulfonyl)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Methanesulfonyl)propoxy]benzene: is an organic compound characterized by a benzene ring substituted with a 3-(methanesulfonyl)propoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methanesulfonyl)propoxy]benzene typically involves the reaction of 3-hydroxypropylbenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
C6H5CH2CH2CH2OH+CH3SO2Cl→C6H5CH2CH2CH2OSO2CH3+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: [3-(Methanesulfonyl)propoxy]benzene can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of sulfone derivatives.
Reduction: Reduction of the methanesulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
Chemistry:
Organic Synthesis: [3-(Methanesulfonyl)propoxy]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.
Biology and Medicine:
Pharmaceuticals: This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with high specificity and potency.
Industry:
Materials Science: this compound is used in the production of specialty polymers and resins. Its chemical properties contribute to the durability and performance of these materials.
作用機序
The mechanism of action of [3-(Methanesulfonyl)propoxy]benzene depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The methanesulfonyl group can form strong interactions with the target protein, leading to a therapeutic effect. The molecular pathways involved can vary depending on the specific target and the nature of the interaction.
類似化合物との比較
- [3-(Methanesulfonyl)propyl]benzene
- [3-(Methanesulfonyl)propoxy]toluene
- [3-(Methanesulfonyl)propoxy]phenol
Comparison:
- [3-(Methanesulfonyl)propyl]benzene: Similar in structure but lacks the oxygen atom in the propoxy group, which can affect its reactivity and solubility.
- [3-(Methanesulfonyl)propoxy]toluene: Contains a methyl group on the benzene ring, which can influence its chemical properties and potential applications.
- [3-(Methanesulfonyl)propoxy]phenol: Has a hydroxyl group on the benzene ring, providing additional sites for chemical reactions and potential biological activity.
Uniqueness: [3-(Methanesulfonyl)propoxy]benzene is unique due to the presence of both the methanesulfonyl and propoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industry.
特性
CAS番号 |
90183-65-6 |
|---|---|
分子式 |
C10H14O3S |
分子量 |
214.28 g/mol |
IUPAC名 |
3-methylsulfonylpropoxybenzene |
InChI |
InChI=1S/C10H14O3S/c1-14(11,12)9-5-8-13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChIキー |
SVGLOWOHPLVFID-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCCOC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
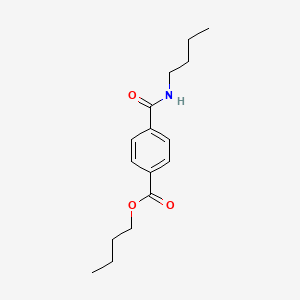
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)

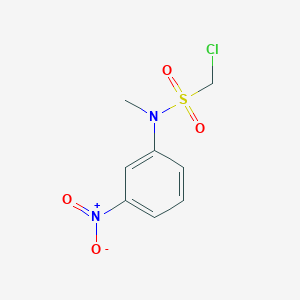
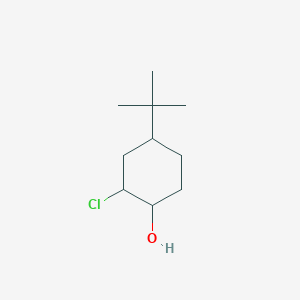
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
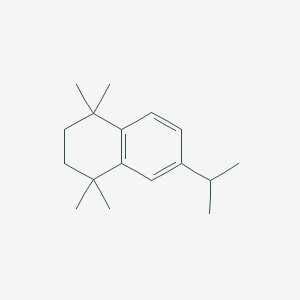
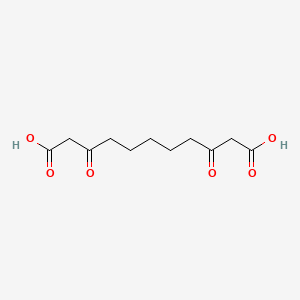
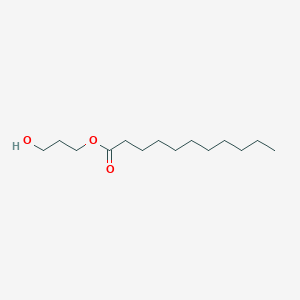
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)
